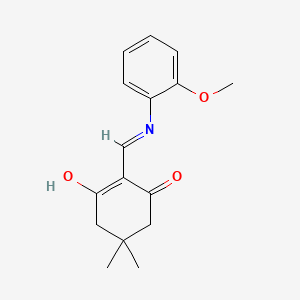

2-(((2-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Description

2-(((2-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione is a β-diketone derivative characterized by a cyclohexane-1,3-dione core substituted with a 2-methoxyphenylaminomethylene group. For example, 2-(((2-hydroxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione (compound 39) is synthesized through similar methodologies, highlighting the adaptability of this scaffold for functional group modifications .

Properties

IUPAC Name |

3-hydroxy-2-[(2-methoxyphenyl)iminomethyl]-5,5-dimethylcyclohex-2-en-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H19NO3/c1-16(2)8-13(18)11(14(19)9-16)10-17-12-6-4-5-7-15(12)20-3/h4-7,10,18H,8-9H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRKYEETVYPFESK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=C(C(=O)C1)C=NC2=CC=CC=C2OC)O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-(((2-Methoxyphenyl)amino)methylene)-5,5-dimethylcyclohexane-1,3-dione, often referred to as PAMCHD, is a compound of significant interest due to its potential biological activities. This article delves into the biological activity of PAMCHD, exploring its synthesis, mechanisms of action, and various applications in medicinal chemistry.

Chemical Structure and Synthesis

PAMCHD is characterized by a cyclohexane ring substituted with a methoxyphenyl group and an imine linkage. The synthesis typically involves the reaction of 5,5-dimethyl-1,3-cyclohexanedione with 2-methoxyaniline under basic conditions. This reaction can be optimized through various techniques to enhance yield and purity.

| Property | Value |

|---|---|

| Molecular Formula | C16H18N2O3 |

| Molecular Weight | 286.33 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Biological Activity

Recent studies have highlighted the antimicrobial and anticancer properties of PAMCHD. Its efficacy against various pathogens and cancer cell lines has been documented.

Antimicrobial Activity

PAMCHD exhibits significant activity against Mycobacterium tuberculosis (M. tuberculosis), including multidrug-resistant strains. Research indicates that PAMCHD can inhibit the growth of both replicating and non-replicating bacilli.

Case Study: Antituberculosis Activity

In a study conducted by researchers, PAMCHD was evaluated against clinical isolates of M. tuberculosis using broth microdilution methods. The results demonstrated that PAMCHD effectively reduced colony-forming units (CFUs) in drug-resistant strains, suggesting its potential as a new antituberculosis agent .

Anticancer Activity

PAMCHD has shown promise in inhibiting various cancer cell lines through mechanisms that may involve apoptosis induction and cell cycle arrest.

Research Findings:

- A study reported that PAMCHD exhibited cytotoxic effects on breast cancer cells with an IC50 value indicating potent activity .

- The compound's mechanism may involve the inhibition of specific signaling pathways related to cell proliferation.

The biological activity of PAMCHD is attributed to its ability to interact with key molecular targets within cells. This includes:

- Enzyme Inhibition: PAMCHD may inhibit enzymes involved in critical metabolic pathways.

- Receptor Interaction: The compound can modulate receptor activity, influencing various cellular responses.

Scientific Research Applications

Antimycobacterial Activity

One of the most significant applications of PAMCHD is its potential as an antituberculosis agent. Research indicates that PAMCHD exhibits both tuberculostatic and tuberculocidal properties against Mycobacterium tuberculosis, including multidrug-resistant strains.

Study Findings:

- Minimum Inhibitory Concentration (MIC) : Determined through broth microdilution methods, PAMCHD showed promising activity against clinical isolates of M. tuberculosis.

- Mechanism of Action : The compound acts synergistically with standard antituberculosis drugs, enhancing their efficacy against resistant strains .

Antioxidant Properties

PAMCHD has been studied for its antioxidant capabilities, which are crucial in mitigating oxidative stress-related diseases.

Antioxidant Activity Assessment:

- DPPH Radical Scavenging Method : PAMCHD demonstrated a high percentage of DPPH scavenging activity, outperforming ascorbic acid in certain assays.

| Compound | DPPH Scavenging Activity (%) | Comparison |

|---|---|---|

| PAMCHD | High | Higher than ascorbic acid |

| Ascorbic Acid | Moderate | Standard reference |

This suggests that PAMCHD could be beneficial in therapeutic contexts where oxidative stress plays a role .

Potential Anticancer Activity

Research into PAMCHD's anticancer properties is ongoing. Preliminary findings suggest that it may inhibit cancer cell proliferation through mechanisms involving apoptosis and cell cycle arrest.

Case Studies:

- In vitro studies have shown that PAMCHD can induce apoptosis in various cancer cell lines, although further research is needed to elucidate the specific pathways involved .

Synthesis and Chemical Reactions

PAMCHD can be synthesized through the condensation of appropriate amines with cyclic diketones. Its chemical reactivity includes:

- Oxidation : Can form corresponding oxides under specific conditions.

- Reduction : Capable of undergoing reduction reactions using agents like sodium borohydride.

- Substitution Reactions : The methoxy group can be replaced by other functional groups in nucleophilic substitution reactions .

Comparison with Similar Compounds

Comparison with Structural Analogs

Physicochemical and Structural Properties

Table 2: Physicochemical Comparison of Selected Derivatives

- Lipophilicity and Solubility : The methoxy-substituted compound (predicted LogP ~3.2) is less polar than the hydroxyl analog (LogP ~2.5), which may enhance membrane permeability but reduce aqueous solubility. The trifluoromethyl derivative’s higher LogP (3.8) correlates with its enhanced COX-2 inhibition but poorer solubility .

- Crystallography: X-ray analyses reveal that substituents like dimethylamino or trifluoromethyl influence molecular planarity and crystal packing. For instance, the dimethylamino derivative adopts a twisted conformation, while the trifluoromethyl analog exhibits a more rigid, planar structure conducive to target binding .

Structure-Activity Relationship (SAR) Insights

- Electron-Donating vs. Withdrawing Groups : Electron-withdrawing substituents (e.g., CF₃, Cl) enhance COX-2 inhibition and photoluminescent properties in lanthanide complexes . In contrast, electron-donating groups (e.g., OCH₃, OH) improve antituberculosis specificity, likely via hydrogen-bonding interactions with bacterial targets .

- Positional Effects : The 2-methoxy group’s ortho position may sterically hinder interactions with certain targets compared to para-substituted analogs (e.g., 4-chlorophenyl derivative) .

Q & A

Q. Table 1: Biological Activity of Analogues

| Substituent | Target Microbe | MIC (µg/mL) | Reference |

|---|---|---|---|

| 2-Methoxy | S. aureus | 32 | |

| 2-Hydroxy | S. aureus | 8 |

Advanced: What computational methods are used to study its electronic properties?

Methodological Answer:

Density Functional Theory (DFT) calculations model electronic structure and reactivity:

- Electron Density Analysis: Predicts sites for electrophilic/nucleophilic attacks (e.g., the enaminone carbon as a nucleophilic center) .

- HOMO-LUMO Gaps: Correlate with experimental UV-Vis spectra to assess charge-transfer interactions .

- Molecular Docking: Simulates binding to biological targets (e.g., bacterial enzymes) to rationalize SAR trends .

Advanced: How to optimize reaction conditions for higher yields?

Methodological Answer:

Optimization strategies include:

- Ultrasonic Irradiation: Reduces reaction time from hours to minutes (e.g., 10 minutes at 60–65°C) while maintaining ~60% yield .

- Catalyst Screening: Acidic (e.g., p-toluenesulfonic acid) or basic (NaOCH) catalysts improve condensation efficiency .

- Solvent Selection: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Basic: What analytical techniques ensure purity?

Methodological Answer:

- HPLC: Quantifies purity (>95% typical for research-grade material) using C18 columns and UV detection at 254 nm .

- TLC: Monitors reaction progress (silica gel, ethyl acetate/hexane eluent) .

- Elemental Analysis: Confirms C, H, N content within ±0.3% of theoretical values .

Advanced: What is the role of the active methylene group in reactivity?

Methodological Answer:

The active methylene group (C-2 in dimedone) enables:

- Knoevenagel Condensation: Forms the enaminone core via nucleophilic attack on aldehydes or amines .

- Conjugate Additions: Participates in Michael additions with hydrazides or thiols to generate heterocyclic derivatives (e.g., pyrazolidines) .

- Tautomerization: Stabilizes intermediates in multi-step syntheses (e.g., formation of 3-hydroxycyclohexenone tautomers) .

Advanced: How to assess potential toxicity for biomedical applications?

Methodological Answer:

- In Vitro Cytotoxicity: Use MTT assays on mammalian cell lines (e.g., HEK293) to determine IC values .

- Ecotoxicology: Reference data for dimedone (e.g., LC = 11,500 mg/L for fish) to estimate environmental impact .

- Mutagenicity Screening: Ames test for bacterial reverse mutation (no data available; requires empirical validation) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.